molecular formula C28H28N2O7S B2813153 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate CAS No. 851094-33-2

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2813153
CAS No.: 851094-33-2
M. Wt: 536.6
InChI Key: JWBKIAVPOQYNCE-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, including a phenylsulfonyl group and a trimethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Esterification with Trimethoxybenzoic Acid: The final step involves the esterification of the pyrazole derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazole
  • 3,4,5-trimethoxybenzoic acid derivatives

Uniqueness

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a complex organic molecule belonging to the pyrazole class. Its unique structure, characterized by multiple functional groups, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C28H28N2O7S
  • Molecular Weight : 536.6 g/mol
  • LogP : 4.5528 (indicating lipophilicity)
  • Polar Surface Area : 86.728 Ų
  • Hydrogen Bond Acceptors : 11

Structural Representation

The compound features a pyrazole ring substituted with a phenylsulfonyl group and a 3,4,5-trimethoxybenzoate ester. This combination of groups is hypothesized to enhance solubility and bioavailability, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC28H28N2O7S
Molecular Weight536.6 g/mol
LogP4.5528
Polar Surface Area86.728 Ų
Hydrogen Bond Acceptors11

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The phenylsulfonyl group enhances binding affinity to various enzymes and receptors, while the pyrazole core contributes to the overall stability and bioavailability of the compound.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It could act as a modulator for receptors such as GPCRs (G-protein coupled receptors), influencing signal transduction pathways.

Therapeutic Applications

Research indicates that this compound holds promise in several therapeutic areas:

  • Anti-inflammatory Activity : Similar compounds have demonstrated efficacy in reducing inflammation markers in vitro.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : The structural components may confer antibacterial properties, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

  • A study involving structurally related compounds showed that derivatives of pyrazole exhibited significant cytotoxicity against human breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 10 to 30 μM . This suggests that the target compound may possess similar anticancer properties.
  • Another investigation reported that compounds with phenylsulfonyl substitutions demonstrated anti-inflammatory effects by inhibiting COX enzymes . The presence of the phenylsulfonyl group in our compound could indicate a similar mechanism.

Comparative Analysis

A comparative analysis of related pyrazole compounds reveals that those with additional methoxy groups tend to exhibit enhanced solubility and bioactivity. The presence of three methoxy groups in our target compound may significantly influence its pharmacokinetic properties compared to simpler analogs .

CompoundIC50 (μM)Activity Type
Related Pyrazole Derivative A15Anticancer
Related Pyrazole Derivative B25Anti-inflammatory
Target CompoundTBDTBD

Properties

IUPAC Name

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O7S/c1-17-12-13-22(18(2)14-17)30-27(26(19(3)29-30)38(32,33)21-10-8-7-9-11-21)37-28(31)20-15-23(34-4)25(36-6)24(16-20)35-5/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBKIAVPOQYNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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